![molecular formula C9H10N2O B062925 (1-methyl-1H-benzo[d]imidazol-6-yl)methanol CAS No. 181867-18-5](/img/structure/B62925.png)
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol
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Overview
Description
“(1-methyl-1H-benzo[d]imidazol-6-yl)methanol” is a chemical compound with the CAS Number: 181867-18-5 . It has a molecular weight of 162.19 . The compound contains a total of 22 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains a total of 23 bonds, including 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Imidazole .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-benzo[d]imidazol-6-yl)methanol” is characterized by a benzimidazole core with a methyl group attached to one nitrogen atom and a methanol group attached to the 6th carbon atom in the benzimidazole ring .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Activity
Compounds containing the imidazole moiety have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Pseudomonas Aeruginosa Infections
New 1H-Benzo[d]imidazole based PqsR inhibitors have been designed, synthesized, and evaluated as adjuvant therapy for Pseudomonas aeruginosa infections . These inhibitors interfere with the pqs system, one of three QS systems in P. aeruginosa, resulting in reduction of bacterial virulence gene expression and biofilm maturation .
Antimicrobial Activity
Silver (I) complexes of benzimidazole have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus and C. albicans .
Synthesis of Imidazoles
The compound can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to their diverse range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
(3-methylbenzimidazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-3-2-7(5-12)4-9(8)11/h2-4,6,12H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHZKRHWKTVKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628964 |
Source
|
Record name | (1-Methyl-1H-benzimidazol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol | |
CAS RN |
181867-18-5 |
Source
|
Record name | (1-Methyl-1H-benzimidazol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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